An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS No. 81569-27-9), a key heterocyclic building block for research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the structural, spectroscopic, and thermal characteristics of the compound. It details the essential experimental protocols required for its characterization, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Significance of a Substituted Thiazole Core
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[1] Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a trisubstituted thiazole derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of a chloro group at the 2-position, an isopropyl group at the 5-position, and a methyl carboxylate at the 4-position offers multiple reaction sites for molecular elaboration.
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification strategies, and formulation development. This guide provides the foundational knowledge and experimental frameworks necessary for its successful application.
Molecular Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. The core identity of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is established by its unique combination of structural and molecular identifiers.
Caption: Chemical structure of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 81569-27-9 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂S | [2] |
| Molecular Weight | 219.69 g/mol | [2] |
| SMILES | O=C(OC)C1=C(C(C)C)SC(Cl)=N1 | [2] |
| InChI Key | SEDCUPKYEPBQEQ-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's properties is built from both empirical data and theoretical predictions. This section outlines the known characteristics and provides the framework for experimental determination of unknown values.
Table 2: Summary of Physicochemical Properties
| Property | Value / Method of Determination | Rationale and Importance |
| Physical Form | Solid | [2] |
| Melting Point | Experimentally determined via Differential Scanning Calorimetry (DSC). | Defines the solid-to-liquid phase transition, a critical purity indicator and parameter for reaction temperature control. |
| Boiling Point | Not available; likely decomposes before boiling at atmospheric pressure. Determined via vacuum distillation if stable. | Important for purification by distillation, though often not feasible for complex heterocyclic compounds. |
| Solubility | To be determined experimentally in a range of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane). | Crucial for selecting appropriate solvents for chemical reactions, purification (crystallization, chromatography), and analysis. |
| pKa | Predicted using computational models (e.g., ACD/Labs, MarvinSketch). | The thiazole nitrogen is weakly basic. This value helps predict behavior in acidic or basic media, which is vital for extraction and chromatography. |
| LogP | Predicted using computational models. | The octanol-water partition coefficient indicates the lipophilicity of the molecule, a key parameter in drug development for predicting membrane permeability. |
Spectroscopic Characterization: The Compound's Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation. A multi-technique approach is essential for a self-validating system of characterization.
NMR is the cornerstone of structural elucidation for organic molecules. For Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, both ¹H and ¹³C NMR are required.
-
Expert Insight: The ¹H NMR spectrum is expected to be relatively simple and diagnostic. Key signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, and a singlet for the methyl ester protons. The absence of other signals in the aromatic region confirms the trisubstituted nature of the thiazole ring. In ¹³C NMR, the carbonyl carbon of the ester and the carbons of the thiazole ring will appear at characteristic downfield shifts.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H (e.g., 16-32 scans) and ¹³C (e.g., 1024-4096 scans) should be sufficient.
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to confirm proton ratios.
MS provides the exact molecular weight, offering definitive confirmation of the molecular formula.
-
Expert Insight: The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two major peaks will be observed: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). This pattern is a powerful diagnostic tool that validates the presence of a single chlorine atom.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to at least four decimal places.
-
Verification: Compare the experimentally measured accurate mass and isotopic pattern to the theoretical values calculated for the formula C₈H₁₀ClNO₂S.
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active ingredients.
-
Expert Insight: A reversed-phase C18 column is a logical starting point for method development due to the compound's moderate polarity. An isocratic or gradient elution with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid to ensure sharp peak shapes) should provide good separation from potential impurities. Detection via a UV-Vis detector is appropriate, as the thiazole ring contains a chromophore.
Caption: Standard workflow for HPLC purity determination.
Protocol: HPLC Purity Determination
-
System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile. Filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.
Thermal Analysis
Thermal analysis techniques like DSC and TGA are critical for understanding the material's stability, which informs safe handling, storage, and processing conditions.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the definitive method for determining melting point and assessing crystalline purity.
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point.
-
Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.
Protocol: Thermal Stability Assessment by TGA
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to 500-600 °C.
-
Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.
Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[3] The container should be kept tightly sealed.[3] It is classified as a combustible solid (Storage Class 11).[2]
-
Handling: Use under ventilated conditions. Standard personal protective equipment (PPE), including splash goggles, chemically resistant gloves, and a lab coat, should be worn.[3] Wash hands thoroughly after handling.[3]
-
Toxicity: While specific toxicity data for this exact compound is limited, related isothiazolinone compounds can be skin and eye irritants or sensitizers.[4] Therefore, direct contact should be avoided. In case of exposure, follow standard first aid measures such as flushing eyes with water or washing skin with soap and water.[5]
Conclusion
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has established its molecular identity and outlined a rigorous, multi-faceted approach to characterizing its physicochemical properties. By employing the spectroscopic (NMR, MS), chromatographic (HPLC), and thermal (DSC, TGA) protocols detailed herein, researchers can ensure the quality and integrity of this compound, paving the way for its successful application in the synthesis of novel molecules for drug discovery and other advanced scientific pursuits.
References
- Material Safety Data Sheet. (2021). [Source Name Redacted for Privacy].
- SAFETY D
- Safety data sheet. [Source Name Redacted for Privacy].
- SAFETY D
- SAFETY D
-
Methyl 2-chloro-4-thiazolecarboxylate. PubChem. [Link]
-
2-Chloro-5-chloromethylthiazole. PubChem. [Link]
- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Preparation method of 2-chloro-5-chloromethyl thiazole.
-
Methyl 2-chloropropionate. PubChem. [Link]
-
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. [Link]
- Method for preparing 2-chlorine-5 chloromethyl thiazole.
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH. [Link]
- 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Source Name Redacted for Privacy].
- Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive.
-
Methylisothiazolinone. PubChem. [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate 81569-27-9 [sigmaaldrich.com]
- 3. asset.conrad.com [asset.conrad.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. keim.com [keim.com]





